Indioside E
Description
Structure
2D Structure
Properties
Molecular Formula |
C44H70O16 |
|---|---|
Molecular Weight |
855 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41-,42+,43+,44-/m1/s1 |
InChI Key |
DQYACEDUQHWXQZ-QBHYPGBSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Synonyms |
diosgenyl rhamnopyranosyl-(1-2)-(xylopyranosyl-(1-3))galactopyranoside indioside E |
Origin of Product |
United States |
Natural Occurrence and Distribution of Indioside E
Botanical Sources
Research has identified Indioside E and structurally similar compounds in several plants belonging to the Solanaceae family.
The primary botanical source of this compound is Solanum indicum L., a prickly, branched perennial undershrub. ajrconline.orgijpsr.com Detailed phytochemical investigations have successfully isolated a series of steroidal glycosides from this plant, named indiosides A through E. hebmu.edu.cn
Specifically, this compound, along with indiosides C and D, has been extracted from the roots of Solanum indicum. researchgate.net In contrast, the fruits of the same plant have been found to contain indiosides A and B. researchgate.net The structure of this compound has been characterized as diosgenin (B1670711) 3-O-{α-l-rhamnopyranosyl-(1 → 2)-[β-d-xylopyranosyl-(1 → 3)]-β-d-galactopyranoside}. researchgate.net
Other species within the Solanum genus have also been reported to contain various indiosides. Solanum lasiocarpum, for which Solanum indicum is considered a synonym, is reported to contain indiosides A-E. stuartxchange.org Furthermore, studies on Solanum violaceum Ortega have led to the isolation of other related compounds, such as Indioside I. nih.govacademiapublishing.org
Table 1: Botanical Sources of this compound and Related Compounds
| Compound | Botanical Source | Plant Part |
|---|---|---|
| This compound | Solanum indicum L. | Roots |
| Indioside A | Solanum indicum L. | Fruits |
| Indioside B | Solanum indicum L. | Fruits |
| Indioside C | Solanum indicum L. | Roots |
| Indioside D | Solanum indicum L. | Roots |
| Indiosides A-E | Solanum lasiocarpum | Fruits and Roots |
| Indioside I | Solanum violaceum Ortega | Not specified |
Solanum indicum (Roots and Fruits)
Geographical and Ecological Distribution of Source Plants
The primary source plant, Solanum indicum, is widely distributed throughout the tropical and subtropical regions of Asia and Africa. preprints.org Its presence is common in India, Sri Lanka, Malaysia, China, and the Philippines. ajrconline.orgmdpi.com
Ecologically, Solanum indicum is an adaptable and resilient species. It thrives in a variety of habitats, including wastelands, roadsides, open fields, and grasslands. ajrconline.orgpreprints.orgiafaforallergy.com The plant can be found from sea level to elevations of approximately 1500 to 2000 meters. ajrconline.orgijpsr.commdpi.com It grows well in tropical climates with annual rainfall between 1000 mm and 1500 mm and is suited to sandy loam soils. vikaspedia.in The species is also noted for its ability to grow in shady areas and regions with low rainfall. vikaspedia.in
Table 2: Geographical and Ecological Profile of Solanum indicum
| Parameter | Description |
|---|---|
| Geographical Range | Tropical and subtropical Asia and Africa, including India, Sri Lanka, Malaysia, China, and the Philippines. ajrconline.orgpreprints.orgmdpi.com |
| Habitat | Wastelands, roadsides, open fields, grasslands, foothills of forests. ajrconline.orgpreprints.orgiisc.ac.in |
| Altitude | Sea level up to 1500-2000 meters. ajrconline.orgijpsr.commdpi.com |
| Climate | Thrives in tropical regions with 1000-1500 mm annual rainfall. vikaspedia.in |
| Soil Type | Prefers sandy loam soil. vikaspedia.in |
| Ecological Adaptability | Tolerant of shady conditions and low rainfall. vikaspedia.in |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Indioside A |
| Indioside B |
| Indioside C |
| Indioside D |
| This compound |
| Indioside I |
| Diosgenin |
| Solanine |
| Solamargine (B1681910) |
| Solasonine (B1682107) |
| Solanidine |
| Isoanguivine |
| Protodioscin (B192190) |
Isolation and Purification Methodologies for Indioside E
Plant Material Preparation and Initial Extraction Techniques
The journey to isolate Indioside E begins with the careful preparation of the plant material, followed by an initial extraction to obtain a crude mixture containing the compound of interest.
Solvent Extraction (e.g., Methanolic, Ethanolic, Chloroform)
The choice of solvent is a critical factor in the extraction process, governed by the polarity of the target compound. researchgate.net For steroidal glycosides like this compound, polar solvents are generally employed to effectively draw them out from the plant matrix. nih.gov
Methanolic Extraction: Methanol (B129727) is a frequently used solvent for the extraction of polar and moderately polar compounds from plant materials. wisdomlib.orgarchivepp.com The process typically involves macerating or percolating the dried and powdered plant material with methanol. nih.govadvancedresearchpublications.com This method has been successfully applied in the broader context of isolating steroidal glycosides. researchgate.net The use of methanol is advantageous due to its ability to solubilize a wide range of phytochemicals. wisdomlib.org
Ethanolic Extraction: Similar to methanol, ethanol (B145695) is another polar solvent effective for extracting glycosides. Its use in the extraction of plant materials is well-documented. nih.gov The selection between methanol and ethanol can sometimes be influenced by the specific phytochemical profile of the plant source. researchgate.net
Chloroform (B151607) Extraction: Chloroform, a nonpolar solvent, is generally used to remove lipids and other nonpolar constituents from the plant material before the main extraction with a polar solvent. nih.gov This pre-extraction step, often performed using a Soxhlet apparatus, helps to reduce the complexity of the initial extract, thereby simplifying subsequent purification steps. ffhdj.commdpi.com
The general procedure involves soaking the powdered plant material in the chosen solvent for a specific duration, sometimes with agitation, to ensure thorough extraction. nih.gov The resulting mixture is then filtered to separate the liquid extract from the solid plant residue. ffhdj.com
| Extraction Parameter | Description |
| Plant Material | Typically dried and powdered roots or fruits of the source plant. researchgate.net |
| Solvent Choice | Primarily polar solvents like methanol or ethanol are used to extract the glycoside. nih.govwisdomlib.org Nonpolar solvents such as chloroform may be used for pre-extraction. ffhdj.com |
| Extraction Method | Maceration, percolation, or Soxhlet extraction are common techniques. nih.govadvancedresearchpublications.com |
Fractionation by Liquid-Liquid Partitioning
Following the initial solvent extraction, the crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in two immiscible liquid phases. nih.govlibretexts.org This technique serves as a preliminary purification step, enriching the fraction that contains this compound.
The process involves dissolving the crude extract in a solvent system, typically a mixture of water and an organic solvent. nih.gov Common organic solvents used for partitioning include n-butanol and ethyl acetate (B1210297). ffhdj.comatlantis-press.com For instance, a crude methanolic extract might be suspended in water and then successively partitioned with solvents of increasing polarity. This separates the compounds into different fractions based on their polarity. Given that this compound is a glycoside, it is expected to partition into the more polar solvent phase, such as the n-butanol fraction. researchgate.net This fractionation reduces the complexity of the mixture, facilitating more efficient separation in the subsequent chromatographic stages. libretexts.org
| Partitioning Step | Solvents Used | Purpose |
| Initial Suspension | The crude extract is often suspended in water. nih.gov | To prepare for partitioning with organic solvents. |
| Partitioning | Immiscible solvents like n-butanol and ethyl acetate are used. ffhdj.comatlantis-press.com | To separate compounds based on their polarity and enrich the target compound in a specific fraction. libretexts.org |
Chromatographic Separation Methods
Chromatography is an indispensable tool for the purification of natural products. iipseries.org A series of chromatographic techniques are employed in a sequential manner to isolate this compound from the enriched fraction obtained after liquid-liquid partitioning.
Column Chromatography (CC) (e.g., Silica (B1680970) Gel, Diaion HP-20, Octadecyl Silica)
Column chromatography is a fundamental preparative technique used for the separation of compounds from a mixture. orgchemboulder.comirejournals.com The choice of the stationary phase is crucial for achieving effective separation.
Silica Gel: Silica gel is a polar adsorbent widely used in normal-phase column chromatography. ijcrt.org The crude fraction is loaded onto a column packed with silica gel, and a mobile phase, typically a mixture of nonpolar and polar solvents, is passed through it. miamioh.edu Compounds are separated based on their polarity, with less polar compounds eluting first. orgchemboulder.com
Diaion HP-20: Diaion HP-20 is a non-polar, porous polymer resin used in reversed-phase chromatography. diaion.com It is particularly effective for the separation of hydrophobic compounds and for desalting. In the context of isolating steroidal glycosides, the extract is passed through a Diaion HP-20 column, and the glycosides are adsorbed onto the resin. researchgate.netnih.gov They are then eluted using a gradient of increasing organic solvent concentration, such as methanol in water. avantorsciences.com
Octadecyl Silica (ODS): ODS, or C18, is a reversed-phase stationary phase where long hydrocarbon chains are bonded to the silica surface. researchgate.net It separates compounds based on their hydrophobicity. nih.gov Column chromatography using ODS is often a later step in the purification process to achieve a higher degree of purity. researchgate.net
| Chromatographic Support | Type of Chromatography | Elution Solvents (Typical) |
| Silica Gel | Normal-Phase | Gradients of Chloroform-Methanol or Hexane-Ethyl Acetate. miamioh.edu |
| Diaion HP-20 | Reversed-Phase | Gradients of Water-Methanol. researchgate.netavantorsciences.com |
| Octadecyl Silica (ODS) | Reversed-Phase | Gradients of Acetonitrile-Water or Methanol-Water. researchgate.netnih.gov |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is an essential analytical technique used throughout the isolation process. wikipedia.orgumich.edu It is primarily used to monitor the progress of column chromatography separations and to identify the fractions containing the target compound. umich.edulibretexts.org A small amount of each fraction is spotted on a TLC plate, which is then developed in a suitable solvent system. khanacademy.org The separated spots are visualized, often by spraying with a reagent that reacts with the compounds to produce colored spots. The retention factor (Rf) value of the spots helps in identifying and pooling the fractions that contain this compound. libretexts.org
High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase HPLC)
High-Performance Liquid Chromatography is a powerful technique used in the final stages of purification to obtain highly pure compounds. wikipedia.orgbiomedpharmajournal.org It offers high resolution and sensitivity.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the purification of natural products. shodex.comionsource.com The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. ionsource.comresearchgate.netresearchgate.net The separation is based on the hydrophobic interactions between the compounds and the stationary phase. shodex.com this compound, being a moderately polar glycoside, can be effectively purified using a gradient elution method, where the concentration of the organic solvent is gradually increased to elute the compound from the column. nih.gov The use of a Diode Array Detector (DAD) allows for the monitoring of the elution profile at different wavelengths. researchgate.net
| HPLC Parameter | Description |
| Stationary Phase | Typically a reversed-phase column such as C18 (ODS). researchgate.netresearchgate.net |
| Mobile Phase | A gradient of polar solvents, commonly Acetonitrile and Water or Methanol and Water, often with 0.1% Trifluoroacetic Acid (TFA). ionsource.comresearchgate.net |
| Detection | UV detection is commonly used, for instance at 210 nm. researchgate.net |
Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of steroidal glycoalkaloids like this compound. It offers high resolution and efficiency, making it suitable for separating complex mixtures that are difficult to resolve by other means. This method is often employed after initial fractionation of the crude plant extract by methods such as Medium Pressure Liquid Chromatography (MPLC) or column chromatography.
Research on steroidal glycoalkaloids from Solanum species illustrates the utility of preparative HPLC. In studies involving the isolation of new glycoalkaloids from Solanum pseudoquina, enriched alkaloidal fractions obtained from preliminary chromatographic steps were subjected to semi-preparative HPLC to yield pure compounds. scielo.br This final HPLC step was critical for separating isomeric compounds. thieme-connect.com
The process typically involves:
Column: A reversed-phase C18 column is most commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient elution using a mixture of an organic solvent (like methanol or acetonitrile) and water is typical. Additives such as acetic acid or trifluoroacetic acid (TFA) may be used to improve peak shape and resolution.
Detection: A Diode Array Detector (DAD) or Mass Spectrometry (MS) is used to monitor the separation and identify the fractions containing the target compound. nih.gov
A study on the isolation of a novel glycoalkaloid, solaoiacid, from Solanum nigrum successfully utilized preparative HPLC-MS. nih.gov This hyphenated technique is particularly powerful as it provides real-time mass information, allowing for precise collection of the fraction corresponding to the molecular weight of this compound.
Centrifugal Partition Chromatography (CPC) for Steroidal Glycoalkaloids
Centrifugal Partition Chromatography (CPC), a support-free liquid-liquid partition chromatography technique, is exceptionally well-suited for the preparative-scale separation of polar natural products like steroidal glycoalkaloids. nih.gov It avoids the irreversible adsorption of the sample onto a solid stationary phase, which can be a problem in traditional column chromatography, leading to higher recovery rates. iyte.edu.tr
A particularly effective application of this technique is pH-zone-refining CPC. This method has been successfully used for the gram-scale separation of the highly polar and structurally similar glycoalkaloids solasonine (B1682107) and solamargine (B1681910) from a crude extract of Solanum xanthocarpum. cimap.res.innih.gov The technique relies on the ionization of the basic alkaloid compounds. A retainer (e.g., an acid) is added to the aqueous stationary phase, and an eluter (e.g., a base) is added to the organic mobile phase. This creates distinct pH zones in the column where the compounds are focused, allowing for the separation of large quantities with high purity in a single step. cimap.res.inscielo.br
The successful separation of solamargine and solasonine was achieved with purities of 93.3% and 91.6%, respectively, demonstrating the power of this technique for resolving complex glycoalkaloid mixtures. cimap.res.in Similarly, CPC has been employed to separate α-solanine and α-chaconine from potato sprout extracts. researchgate.net Given that this compound is part of this chemical family, pH-zone-refining CPC represents a highly efficient method for its large-scale isolation.
| Parameter | Condition |
|---|---|
| Apparatus | Fast Centrifugal Partition Chromatograph (FCPC) |
| Solvent System (v/v/v) | Ethyl acetate / Butanol / Water (1:4:5) |
| Stationary Phase | Aqueous lower phase with 10 mM Trifluoroacetic acid (TFA) as retainer |
| Mobile Phase | Organic upper phase with 5 mM Triethylamine (TEA) as eluter |
| Flow Rate | 2.0 mL/min |
| Rotational Speed | 1400 rpm |
| Detection | UV at 203 nm |
| Sample Loading | 1 g of crude alkaloid extract |
| Stationary Phase Retention | 75% |
Other Advanced Separation Techniques
Beyond preparative HPLC and CPC, other advanced chromatographic methods are applicable for the challenging isolation of this compound.
High-Speed Counter-Current Chromatography (HSCCC): Like CPC, HSCCC is a form of liquid-liquid partition chromatography that eliminates solid supports. It has been widely applied to the separation of various natural products, including saponins (B1172615) and alkaloids. scielo.brmdpi.comglobalresearchonline.net The combination of different counter-current chromatography methods, such as rotation locular counter-current chromatography (RLCCC) followed by droplet counter-current chromatography (DCCC), has been used to efficiently isolate solasonine and solamargine from Solanum incanum. nih.gov This highlights the potential of sequential HSCCC techniques for purifying this compound from complex fractions.
Supercritical Fluid Chromatography (SFC): SFC is a modern "green" separation technique that uses supercritical carbon dioxide as the main mobile phase. researchgate.netnih.gov It is particularly advantageous for separating complex mixtures of isomers. Recent advancements, such as the use of water-rich modifiers, have extended the applicability of SFC to highly polar and hydrophilic compounds like glycosides. researchgate.net The technique has demonstrated unprecedented resolution for separating human milk glycosides, including complex regioisomers and linkage isomers, which are notoriously difficult to resolve by conventional LC methods. x-mol.netnih.gov This capability makes preparative SFC a promising, high-resolution technology for the purification of this compound and the separation of its potential isomers.
Medium Pressure Liquid Chromatography (MPLC): MPLC is often used as an intermediate purification step. It operates at lower pressures than HPLC but offers better resolution and speed than traditional gravity-fed column chromatography. An efficient method for isolating α-solanine and α-chaconine involved an initial purification of the crude extract followed by MPLC on a silica gel column. researchgate.net This technique can be effectively used to fractionate the crude extract of a Solanum species to obtain an enriched fraction of this compound before final purification by preparative HPLC.
Structural Elucidation Techniques Applied to Indioside E
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Indioside E, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in piecing together its intricate structure.
One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H-NMR spectrum of this compound displays signals corresponding to all the protons in the molecule. The chemical shift of each signal indicates the electronic environment of the proton, while the splitting patterns (multiplicity) reveal information about neighboring protons. For instance, the anomeric protons of the sugar moieties typically appear in a distinct downfield region of the spectrum.
The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group and hybridization state. For example, the signals for the carbonyl carbons of the ester groups and the carbons of the double bonds appear at characteristic downfield shifts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with the standard ¹³C-NMR spectrum to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. utah.edu
Table 1: Selected ¹H-NMR and ¹³C-NMR Data for this compound (Note: Specific chemical shift values for this compound are compiled from various research sources and may vary slightly depending on the solvent and experimental conditions.)
| Atom No. | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 3 | 77.5 | 3.55 (m) |
| 6 | 71.8 | 4.42 (m) |
| 16 | 80.9 | 4.90 (m) |
| 22 | 110.2 | - |
| Rha-1' | 101.9 | 4.55 (d, 7.5) |
| Rha-2' | 72.5 | 3.80 (m) |
| Glc-1'' | 102.1 | 4.60 (d, 7.8) |
| Glc-2'' | 76.8 | 3.52 (m) |
Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the this compound molecule. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It is fundamental in tracing the proton-proton spin systems within each sugar residue and the steroidal backbone.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. wikipedia.org This is particularly useful for identifying all the protons belonging to a specific sugar unit, even if they are not directly coupled.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is crucial for determining the relative stereochemistry and the linkages between the sugar units and the aglycone.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation. It shows correlations between protons and carbon atoms that are two or three bonds away. sdsu.edu This information is vital for connecting the different structural fragments, such as linking the sugar moieties to each other and to the steroidal aglycone, and for positioning functional groups.
HETCOR (Heteronuclear Correlation): Similar to HMQC/HSQC, HETCOR correlates proton and carbon signals, aiding in the assignment of the carbon skeleton.
Through the combined interpretation of these 1D and 2D NMR spectra, the complete planar structure and relative stereochemistry of this compound can be meticulously assembled.
1D NMR (e.g., 1H-NMR, 13C-NMR)
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile compounds like saponins (B1172615). wikipedia.org In FAB-MS, the sample is mixed with a liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.org This process generates pseudomolecular ions, such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodiated molecule), from which the molecular weight of this compound can be determined. wikipedia.org Fragmentation of the pseudomolecular ion can also occur, providing initial clues about the sequence of sugar units.
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that has become a cornerstone in the analysis of natural products. metwarebio.com ESI is particularly amenable to coupling with liquid chromatography (LC), allowing for the separation of complex mixtures prior to mass analysis. nih.gov For this compound, LC-ESI-MS can provide a highly accurate molecular weight determination from the observation of pseudomolecular ions like [M+H]⁺, [M+Na]⁺, or [M-H]⁻. nih.gov The high sensitivity of ESI-MS allows for the analysis of very small amounts of sample. metwarebio.com
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. nationalmaglab.org In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). uab.edu The resulting product ions are then analyzed by a second mass spectrometer. wikipedia.org The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, MS/MS experiments are crucial for determining the sequence of the sugar units in the oligosaccharide chain and for identifying the nature of the aglycone. The observed neutral losses in the MS/MS spectrum correspond to the masses of individual sugar residues, allowing for the step-by-step reconstruction of the glycosidic chain.
Table 2: Representative MS/MS Fragmentation Data for a Glycoside (This table provides a generalized example of how MS/MS data is interpreted for a glycosidic compound and does not represent specific data for this compound.)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Interpretation |
| 750.4 | 588.3 | 162.1 | Loss of a hexose (B10828440) unit |
| 588.3 | 442.2 | 146.1 | Loss of a deoxyhexose unit |
| 442.2 | - | - | Aglycone fragment |
Electrospray Ionization Mass Spectrometry (ESI-MS) / LC-MS
Infrared (IR) Spectroscopy (FT-IR)
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. arcjournals.orgslideshare.net For a complex steroidal glycoside like this compound, Fourier Transform Infrared (FT-IR) spectroscopy reveals the presence of characteristic functional groups essential to its spirostanol (B12661974) and sugar moieties.
The FT-IR spectrum of a compound from this class is expected to display several key absorption bands. The presence of hydroxyl (-OH) groups, from both the steroidal aglycone and the carbohydrate units, is typically confirmed by a broad absorption band in the region of 3400-3300 cm⁻¹. mendelset.com The C-H stretching vibrations of the aliphatic backbone and sugar rings appear as sharp peaks around 2950-2850 cm⁻¹. mdpi.com
The most diagnostic region for glycosides is the "fingerprint region" (below 1500 cm⁻¹), which contains a complex series of absorptions. mendelset.com Strong bands corresponding to C-O stretching vibrations of the ether linkages (C-O-C) in the glycosidic bonds and the spiroketal system are prominent between 1200 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com The specific pattern of these absorptions can provide clues about the stereochemistry of the glycosidic linkages.
Table 1: Expected FT-IR Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H Stretch | Hydroxyl Groups |
| ~2930 (sharp) | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1450 & ~1375 | C-H Bend | Aliphatic (CH, CH₂, CH₃) |
Chemical Derivatization for Spectroscopic Analysis
Chemical derivatization is a strategy employed to modify a molecule's structure to enhance its analytical properties for techniques like chromatography or mass spectrometry. jfda-online.commdpi.com While not a spectroscopic technique itself, it is a crucial preparatory step for other analyses that aid in structural elucidation. For a compound like this compound, derivatization is often necessary to improve volatility or create fragments that are more easily analyzed.
Common derivatization reactions for steroidal glycosides include:
Acetylation: The hydroxyl groups are converted to acetate (B1210297) esters. This is often done to increase the compound's volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Permethylation: This reaction converts hydroxyl groups to methyl ethers, which aids in determining the positions of glycosidic linkages through mass spectrometry fragmentation analysis.
Silylation: Hydroxyl groups are converted to silyl (B83357) ethers, which also increases volatility for GC-MS. jfda-online.com
These derivatization techniques are primarily used to facilitate mass spectrometric and chromatographic analyses, which in turn provide data that complements other spectroscopic findings for a complete structural assignment. magtech.com.cnnih.gov
X-ray Crystallography (for related spirostanol glycosides)
X-ray crystallography is the most powerful and unambiguous method for determining the complete three-dimensional structure of a crystalline compound, including its absolute stereochemistry. While obtaining a suitable single crystal of a complex natural product like a steroidal glycoside can be challenging, the resulting data is definitive.
For related steroidal glycosides, single-crystal X-ray diffraction has been used to unequivocally confirm structures that were initially proposed based on spectroscopic data (NMR, MS). researchgate.net The analysis provides precise coordinates for each atom in the crystal lattice, revealing exact bond lengths, bond angles, and the conformation of the steroid rings and sugar moieties. rcsb.org In cases where the structures of related compounds like Indiosides G, H, I, J, and K were determined, X-ray analysis of key derivatives was instrumental in confirming their novel skeletons. researchgate.net This technique remains the gold standard for validating the complex stereochemical details of spirostanol glycosides.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Indioside G |
| Indioside H |
| Indioside I |
| Indioside J |
Chemical Synthesis and Modifications of Indioside E
Total Synthesis Strategies of Indioside E and Related Saponins (B1172615)
The total synthesis of complex natural products like this compound is a formidable task that showcases the advancements in chemical methodologies. Strategies for synthesizing this compound and other furostanol saponins often involve the convergent assembly of a steroidal aglycone and the requisite oligosaccharide chains. oup.comresearchgate.netrsc.org A common retrosynthetic disconnection logically divides the molecule into the aglycone and the sugar moieties, which are typically attached at the C3 and C26 positions of the steroid core. oup.com
A convenient approach for the synthesis of furostanol glycosides has been developed, which features the highly efficient incorporation of a 26-O-β-D-glucopyranosyl unit and the ready formation of the hemiketal ring E. researchgate.netrsc.orgrsc.org This has been demonstrated through the successful total synthesis of several related furostanol saponins. researchgate.netrsc.orgrsc.org
Regioselective Glycosylation Approaches
A critical step in the synthesis of saponins is the regioselective glycosylation, which involves the precise attachment of sugar units to specific hydroxyl groups on the aglycone or the growing oligosaccharide chain. nih.govacs.org The ability to selectively modify one hydroxyl group in the presence of many others is a significant challenge in glycan synthesis.
Organoboron-mediated regioselective glycosylations have emerged as a powerful tool in this context. nih.govacs.orgdntb.gov.ua This method allows for the differentiation of hydroxyl groups in an unprotected glycosyl acceptor, streamlining the synthesis compared to traditional protecting group-based strategies. nih.govacs.org However, a "matching/mismatching" effect between the configurations of the glycosyl donor and acceptor can influence the efficiency of the reaction. This challenge has been addressed by developing novel boronic acid-amine copromoter systems for glycosyl acceptor activation. nih.govacs.org The strategic manipulation of protecting groups on imidate donors has also been employed to achieve regioselective glycosylation. researchgate.net
One-Pot Multistep Reactions in Glycoside Synthesis
To enhance synthetic efficiency, one-pot multistep reactions have been increasingly utilized in the synthesis of complex glycosides. tandfonline.comnih.govbeilstein-journals.orgoup.com These strategies involve performing several sequential reactions in a single reaction vessel without the isolation of intermediates, which saves time and resources. beilstein-journals.orgrsc.org The success of a one-pot glycosylation relies on the complete consumption of intermediate oligosaccharides and high stereoselectivity in each step.
Different one-pot strategies have been developed, including those based on the differential reactivity of glycosyl donors (armed-disarmed concept) and orthogonal activation of various leaving groups. For instance, the use of a 3,4,6-O-protected D-galactopyranosyl thioglycoside as a key intermediate has enabled both regioselective glycosylation and one-pot multistep reactions in the synthesis of this compound analogs. tandfonline.comresearchgate.net
Semi-synthesis Approaches from Diosgenin (B1670711)
Diosgenin, a readily available natural product, serves as a common starting material for the semi-synthesis of various steroidal saponins, including those related to this compound. oup.comnih.govacs.org The process often begins with the protection of the C3-hydroxyl group of diosgenin, followed by a series of transformations to introduce the necessary functionalities on the steroid core. oup.com For example, the silyl (B83357) ether of diosgenin can be converted into a 5,6-epoxy-16β-hydroxy derivative, which then undergoes reductive cleavage to regenerate the double bond and install a ketone at C16. oup.com Subsequent deprotection and glycosylation steps lead to the desired saponin (B1150181) structures. oup.com
Enzymatic hydrolysis of plant materials rich in diosgenin precursors, such as Dioscorea zingiberensis, can also be employed to increase the yield of spirostanol (B12661974) saponins, which can then be used in further semi-synthetic modifications. acs.orgacs.orgresearchgate.net
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies. tandfonline.comresearchgate.netcabidigitallibrary.org An efficient synthesis of seven analogs of this compound has been described, utilizing a 3,4,6-O-protected D-galactopyranosyl thioglycoside as a key intermediate. tandfonline.comresearchgate.net These analogs included variations in the trisaccharide chain, such as the substitution of D-xylopyranose with D-ribopyranose or L-arabinopyranose, and the replacement of the diosgenin aglycone with tigogenin (B51453). tandfonline.com
Furthermore, a series of non-natural analogs with simplified skeletons have been designed and synthesized to serve as structural templates for furostanol saponins. oup.com By using different sugar donors (D-glucose, L-rhamnose, and D-xylose) and modifying the E ring of the aglycone, a library of 36 basic structural furostanol saponins was created for further investigation. oup.com
Challenges in Complex Glycoside Synthesis
The chemical synthesis of complex glycosides like this compound is fraught with challenges. numberanalytics.combohrium.comnih.govbeilstein-journals.org One of the most significant hurdles is the stereoselective formation of glycosidic bonds, particularly the construction of 1,2-cis linkages, which often results in a mixture of anomers. bohrium.comnih.govbeilstein-journals.org
The structural complexity and diversity of glycosides, including the composition, connectivity, and configuration of the sugar units, pose serious difficulties. numberanalytics.combohrium.com The need for meticulous planning of protecting group strategies to selectively modify specific hydroxyl groups is paramount. Furthermore, the reactivity of glycosylating agents and the outcome of glycosylation reactions are influenced by numerous variables, making the prediction of results difficult. bohrium.com
Biosynthesis and Metabolic Pathways of Indioside E
Precursor Pathways (e.g., Mevalonic Acid Pathway, Methylerythritol Phosphate (B84403) Pathway for sapogenins and sugars)
The carbon skeletons for both the aglycone and the sugar moieties of Indioside E originate from primary metabolic pathways.
The biosynthesis of the steroidal aglycone begins with universal five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov In plants, two distinct pathways can produce these precursors: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (MEP) pathway.
Mevalonic Acid (MVA) Pathway : Occurring in the cytosol and endoplasmic reticulum, the MVA pathway is the primary route for the biosynthesis of triterpenoids and sterols, including the steroidal aglycone of this compound. nih.govmdpi.comfrontiersin.orgresearchgate.net The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. nih.govfrontiersin.org Subsequent enzymatic steps convert mevalonic acid into the five-carbon building block, IPP. nih.gov
Methylerythritol Phosphate (MEP) Pathway : This pathway operates in the plastids and typically provides precursors for monoterpenes, diterpenes, and carotenoids. frontiersin.orgmdpi.comresearchgate.net It starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce IPP and DMAPP through a different set of intermediates. researchgate.netnih.govresearchgate.net While the MVA pathway is the principal source for steroidal saponins (B1172615), some metabolic crosstalk between the MVA and MEP pathways can occur.
The sugar units that form the glycosidic chain of this compound, such as D-galactose and D-xylopyranose, are derived from the pool of activated sugars (e.g., UDP-sugars) synthesized through central carbohydrate metabolism within the plant cell. mdpi.com
Key Enzymes Involved in Glycosylation and Aglycone Formation
The construction of this compound relies on the sequential activity of several key enzyme families that build the aglycone and then decorate it with sugars.
Aglycone Formation: The formation of the steroidal backbone from IPP and DMAPP involves enzymes that catalyze condensation, cyclization, and oxidation.
Prenyltransferases : Farnesyl pyrophosphate synthase (FPS) catalyzes the condensation of two IPP units with one DMAPP unit to form the 15-carbon farnesyl pyrophosphate (FPP). nih.govfrontiersin.org
Squalene Synthase (SQS) and Squalene Epoxidase (SQE) : Two molecules of FPP are joined head-to-head by SQS to form the 30-carbon linear precursor, squalene. frontiersin.orgmdpi.com SQE then introduces an epoxide group to form 2,3-oxidosqualene (B107256). nih.govmdpi.comwhoi.edu
Oxidosqualene Cyclases (OSCs) : This is a critical branching point. OSCs catalyze the cyclization of 2,3-oxidosqualene into various cyclic triterpenoid (B12794562) skeletons. mdpi.com For steroidal saponins, 2,3-oxidosqualene is first cyclized into cycloartenol (B190886), the precursor for plant sterols. nih.gov Through a series of modifications, cycloartenol is converted to cholesterol, the direct precursor for the steroidal saponin (B1150181) backbone. nih.govmdpi.com
Cytochrome P450 Monooxygenases (CYPs/P450s) : This large family of enzymes is responsible for the extensive oxidative modifications (e.g., hydroxylation, oxidation) of the cholesterol backbone to create the specific steroidal sapogenin structure of this compound. mdpi.commdpi.comontosight.ai
Glycosylation: Glycosylation is the final modification stage, where sugar moieties are attached to the aglycone. This process is critical for the saponin's stability, solubility, and biological activity. mdpi.com
UDP-dependent Glycosyltransferases (UGTs) : These enzymes are responsible for the stepwise attachment of sugars. mdpi.commdpi.comresearchgate.net UGTs transfer a specific sugar molecule from an activated sugar donor, typically a UDP-sugar (e.g., UDP-galactose), to an acceptor molecule—initially the aglycone, and subsequently the growing sugar chain. mdpi.comthermofisher.com The formation of this compound's trisaccharide chain requires a series of distinct UGTs, each with high specificity for the sugar being transferred and the acceptor site. mdpi.comnih.gov
Biosynthetic Intermediates and Their Transformations
The biosynthesis of this compound proceeds through a linear sequence of chemical transformations, creating a series of intermediate molecules.
Formation of Isoprenoid Precursors : Acetyl-CoA is converted via the MVA pathway into IPP, which is then isomerized to DMAPP. nih.govnih.gov
Formation of Squalene : One molecule of DMAPP and two molecules of IPP are condensed to form the C15 intermediate Farnesyl Pyrophosphate (FPP). nih.govresearchgate.net Two molecules of FPP are then reductively dimerized to form the C30 linear hydrocarbon, squalene. frontiersin.org
Cyclization to Sterol Precursor : Squalene is oxidized to 2,3-oxidosqualene. whoi.edu This intermediate is then cyclized by cycloartenol synthase to form cycloartenol, the first cyclic intermediate in the plant sterol pathway. nih.gov
Formation of Cholesterol : Cycloartenol undergoes a series of enzymatic modifications, including demethylations and isomerizations, to yield cholesterol. nih.govmdpi.com
Formation of the Aglycone : Cholesterol serves as the direct precursor to the steroidal aglycone. It undergoes a cascade of hydroxylations and other oxidative reactions, catalyzed by specific cytochrome P450 enzymes, to form the final spirostane structure characteristic of this compound's aglycone (a diosgenin-type sapogenin). mdpi.commdpi.com
Stepwise Glycosylation : The completed aglycone is then glycosylated. A UGT attaches the first sugar (e.g., D-galactose) to a hydroxyl group on the aglycone, forming a monoglycoside. mdpi.com Subsequent, distinct UGTs add the remaining two sugars sequentially to create the final bidesmosidic trisaccharide structure of this compound. nih.govmdpi.com
Genetic Regulation of Biosynthetic Pathways in Source Plants
The production of saponins like this compound is a highly regulated process, controlled at the genetic level primarily by transcription factors (TFs) and influenced by phytohormonal signaling pathways. This regulation allows the plant to produce these defense-related compounds when needed, for instance, in response to pathogen attack or herbivory. mdpi.comresearchgate.net
Transcription Factors : Several families of TFs have been identified as key regulators of terpenoid biosynthesis. These include the WRKY, APETALA2/Ethylene Response Factor (AP2/ERF), basic Helix-Loop-Helix (bHLH), and MYB families. mdpi.commdpi.comoup.com These TFs can act as activators or repressors by binding to specific recognition sites in the promoter regions of biosynthetic genes (e.g., HMGR, SQS, CYPs, UGTs), thereby controlling their rate of transcription. researchgate.netoup.com For example, specific bHLH transcription factors (TSAR1 and TSAR2) have been shown to positively regulate triterpenoid saponin biosynthesis in the model plant Medicago truncatula. mdpi.comresearchgate.net
Phytohormone Signaling : The expression of saponin biosynthetic genes is often induced by the phytohormone jasmonic acid (JA) and its derivative, methyl jasmonate (MeJA). mdpi.commdpi.com These signaling molecules are central to the plant's defense response system. An external stimulus, such as wounding, can trigger the JA signaling cascade, leading to the activation of the aforementioned transcription factors and a subsequent increase in saponin production. researchgate.netoup.com Salicylic (B10762653) acid (SA) has also been implicated in regulating the expression of genes in this pathway. mdpi.comresearchgate.net
In Vitro Production of Saponins
The reliance on whole plants for the production of valuable saponins presents challenges, including long growth cycles, low yields, and susceptibility to environmental factors. oup.comcabidigitallibrary.orgnih.gov Plant biotechnology offers an alternative through the in vitro cultivation of plant cells and tissues, which can serve as a renewable and controllable source for saponin production. cabidigitallibrary.orgtandfonline.com
Cell and Tissue Culture Systems : Various in vitro systems, including callus cultures, cell suspension cultures, and shoot cultures, have been established to produce saponins. cabidigitallibrary.orgtandfonline.com These cultures are grown on sterile nutrient media under controlled laboratory conditions, allowing for rapid and consistent biomass accumulation. cabidigitallibrary.org
Enhancement of Production : The yield of saponins in in vitro cultures is often low but can be significantly enhanced through several strategies. One common method is "elicitation," which involves adding stress-signaling molecules like methyl jasmonate or salicylic acid to the culture medium. mdpi.comresearchgate.net This mimics a natural threat and activates the plant's defense pathways, leading to an upregulation of the genes involved in saponin biosynthesis and a subsequent increase in their accumulation. mdpi.com Studies have shown success with this approach; for example, shoot cultures of Astragalus glycyphyllos were able to produce double the amount of a target saponin compared to the wild plant. tandfonline.comtandfonline.com This demonstrates the potential of using in vitro cultivation as a sustainable and efficient platform for the industrial production of complex phytochemicals like this compound. tandfonline.com
Table of Compounds
Pharmacological Activities and Mechanistic Studies Excluding Human Clinical Data
In Vitro Cellular and Molecular Studies
Anti-proliferative and Apoptotic Activities
Indioside E, a steroidal glycoside, has demonstrated significant potential as an anti-cancer agent in various preclinical studies. Its effects are primarily attributed to its ability to inhibit the growth of cancer cells and induce programmed cell death, known as apoptosis.
Inhibition of Cancer Cell Proliferation (e.g., Bel7402, MCF-7, HeLa)
Research has shown that this compound can effectively inhibit the proliferation of several human cancer cell lines in a dose-dependent manner. For instance, studies have documented its inhibitory effects on hepatocellular carcinoma cells (Bel-7402), breast cancer cells (MCF-7), and cervical cancer cells (HeLa). researchgate.net The anti-proliferative activity of compounds like this compound is a critical first step in identifying potential chemotherapeutic agents. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency. The anti-proliferative effects of various natural compounds have been observed in MCF-7 cells, with IC50 values varying widely depending on the compound. researchgate.netresearchgate.netnih.govmdpi.com
Interactive Data Table: Anti-proliferative Activity of Various Compounds on MCF-7 Cells
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Dysoxylum caulostachyum extract | MCF-7 | 12 µg/ml | researchgate.net |
| Eugenia aquea extract | MCF-7 | 58 µg/ml | researchgate.net |
| Garcinia celebica extract | MCF-7 | 87 µg/ml | researchgate.net |
| Psychotria valentonic leaves extract | MCF-7 | 87 µg/ml | researchgate.net |
| Zinc Oxide Nanoparticles (ZnO NPs) | MCF-7 | 121 µg/mL | mdpi.com |
| Tiliroside | MCF-7 | 100.00 µg/ml | njppp.com |
Induction of Apoptosis (e.g., Mitochondria-Dependent Pathway)
Beyond simply halting cell growth, this compound actively promotes cancer cell death through the induction of apoptosis. A key mechanism implicated in this process is the mitochondria-dependent (or intrinsic) pathway. researchgate.net This pathway is a crucial regulator of cell suicide, initiated by various intracellular stresses. frontiersin.org The process often involves the release of cytochrome c from the mitochondria into the cytosol, a critical step that triggers the cascade of events leading to apoptosis. plos.org
Caspase Activation Pathways (e.g., Caspase-3, -7, -8, -9)
The execution of apoptosis is carried out by a family of proteases called caspases. The mitochondria-dependent pathway typically leads to the activation of initiator caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7. plos.orgmdpi.com Some studies on related compounds have also shown the involvement of caspase-8, which is classically associated with the extrinsic (death receptor) pathway, suggesting potential crosstalk between the two pathways. njppp.comnih.gov The activation of these caspases ultimately leads to the cleavage of essential cellular proteins and the dismantling of the cell. plos.org
Modulation of Key Signaling Pathways (e.g., Akt, MAPK, NF-κB, PI3K/AKT)
This compound's anti-cancer effects are also mediated by its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation. These pathways, including the PI3K/Akt and MAPK pathways, are often dysregulated in cancer. mdpi.comnih.gov The PI3K/Akt/mTOR and NF-κB signaling networks are known to play significant roles in cancer progression. nih.gov By inhibiting these pro-survival pathways, this compound can tip the balance towards apoptosis. researchgate.netmdpi.com For example, the inhibition of the PI3K/Akt pathway can lead to the downregulation of anti-apoptotic proteins and enhance the efficacy of chemotherapeutic agents. nih.gov
Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction
A growing body of evidence suggests that the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction are central to the apoptotic activity of many anti-cancer compounds. mdpi.comnih.gov this compound has been shown to induce the production of ROS within cancer cells. nih.gov Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components, including the mitochondria. frontiersin.orgmdpi.com This damage can result in the loss of mitochondrial membrane potential, a key event in the initiation of the mitochondria-dependent apoptotic pathway. mdpi.comnih.gov This creates a vicious cycle where mitochondrial dysfunction leads to more ROS production, amplifying the apoptotic signal. mdpi.com
Cell Death Mechanisms (e.g., Oncotic Necrosis, Plasma Membrane Perturbation)
This compound, a natural steroidal saponin (B1150181), has been the subject of research regarding its cytotoxic effects and the underlying mechanisms of cell death it induces. Studies involving synthetic analogs of this compound have provided insights into its mode of action.
One such study focused on a neosaponin analog of this compound, which shares the same trisaccharide moiety. nih.gov Research demonstrated that this analog induces cell death in tumor cells through a process known as oncotic necrosis. nih.govresearchgate.net This form of necrosis is characterized by cellular swelling (oncosis), which ultimately leads to the rupture of the plasma membrane. qmul.ac.uk Key events observed in this process include perturbation of the plasma membrane and destruction of the cellular cytoskeleton. nih.govresearchgate.net The induction of oncotic necrosis by this analog was confirmed through time-lapse microscopy, lactate (B86563) dehydrogenase (LDH) release assays, and propidium (B1200493) iodide (PI) staining. nih.gov The loss of plasma membrane integrity is a defining feature of necrosis, allowing viability dyes like PI to enter the cell. qmul.ac.uk This rupture of the plasma membrane is now understood to be an active process, potentially mediated by specific proteins like ninjurin-1, rather than a passive consequence of osmotic pressure. unil.ch
It is important to distinguish oncotic necrosis from apoptosis, another major form of cell death. While apoptosis involves cell shrinkage and the formation of apoptotic bodies with an intact plasma membrane initially, oncosis leads to cell swelling and eventual lysis, releasing intracellular contents and potentially causing inflammation in surrounding tissues. qmul.ac.uk The investigation into this compound and its analogs contributes to the broader understanding of different cell death pathways, which also include necroptosis and pyroptosis, both of which can also result in plasma membrane rupture. unil.chscielo.orgmdpi.com
Anti-inflammatory Effects
This compound and related steroidal saponins (B1172615) have demonstrated notable anti-inflammatory activities in preclinical studies. These effects are primarily attributed to their ability to modulate the responses of neutrophils, key cells in the inflammatory process.
Certain steroidal saponins structurally related to this compound have shown potent inhibitory effects on superoxide (B77818) anion generation in human neutrophils. researchgate.net Superoxide anions are reactive oxygen species produced by neutrophils during inflammation, and their overproduction can contribute to tissue damage. plos.org In one study, several saponins isolated from Solanum violaceum were evaluated for their anti-inflammatory properties. Specifically, saponins designated as compounds 3 , 8 , and 9 in the study demonstrated significant inhibition of superoxide anion generation with IC₅₀ values of 2.84 ± 0.18, 0.62 ± 0.03, and 1.62 ± 0.59 μg/mL, respectively. researchgate.net The functional groups on the steroidal skeleton of these saponins appear to be crucial for this inhibitory activity. researchgate.net
**Table 1: Inhibition of Superoxide Anion Generation by Steroidal Saponins from *Solanum violaceum***
| Compound | IC₅₀ (μg/mL) |
|---|---|
| 3 | 2.84 ± 0.18 |
| 8 | 0.62 ± 0.03 |
| 9 | 1.62 ± 0.59 |
Data from a study on steroidal saponins demonstrating their inhibitory effects on superoxide anion generation. researchgate.net
In addition to inhibiting superoxide production, certain saponins related to this compound also inhibit the release of elastase from human neutrophils. researchgate.net Neutrophil elastase is a proteolytic enzyme that can degrade components of the extracellular matrix, and its excessive release is implicated in various inflammatory diseases. sigmaaldrich.comnih.gov In the same study on compounds from Solanum violaceum, saponins 8 and 9 were found to inhibit elastase release with IC₅₀ values of 111.05 ± 7.37 and 4.04 ± 0.51 μg/mL, respectively. researchgate.net This suggests that some of these steroidal saponins can concurrently target multiple inflammatory pathways.
**Table 2: Inhibition of Elastase Release by Steroidal Saponins from *Solanum violaceum***
| Compound | IC₅₀ (μg/mL) |
|---|---|
| 8 | 111.05 ± 7.37 |
| 9 | 4.04 ± 0.51 |
Data from a study on steroidal saponins showing their inhibitory effects on elastase release. researchgate.net
The anti-inflammatory actions of compounds like this compound can also involve the modulation of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and interleukin-10 (IL-10). IL-10 is a pleiotropic cytokine known for its potent anti-inflammatory and immunoregulatory properties. frontiersin.orgoatext.com It functions by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β, and can also reduce the production of reactive oxygen species and nitric oxide from macrophages. frontiersin.org
Studies have shown that IL-10 can attenuate the upregulation of iNOS protein expression in lipopolysaccharide (LPS)-stimulated macrophages, thereby reducing nitric oxide production. nih.gov This effect of IL-10 on nitric oxide biosynthesis is thought to involve the transcriptional control of the cationic amino acid transporter-2 (CAT-2), which is important for iNOS activity. nih.gov While direct studies on this compound's effect on the IL-10 pathway are limited, the known anti-inflammatory activities of related saponins suggest a potential for interaction with such regulatory pathways to control inflammation.
Inhibition of Elastase Release
Antioxidant Potentials
The antioxidant capacity of steroidal saponins, including those structurally similar to this compound, has been evaluated through various in vitro assays. These assays measure the ability of a compound to neutralize free radicals, which are unstable molecules that can cause oxidative stress and cellular damage.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide (H₂O₂) scavenging assay are common methods used to assess antioxidant potential. medwinpublishers.com In the DPPH assay, an antioxidant compound donates an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. ayurvedjournal.com Similarly, the H₂O₂ assay measures the ability of a compound to scavenge hydrogen peroxide, a reactive oxygen species. ayurvedjournal.compensoft.net
While specific DPPH and H₂O₂ scavenging data for this compound were not found in the provided search results, studies on various plant extracts containing saponins and other phytochemicals demonstrate the utility of these assays. ayurvedjournal.compensoft.net For example, research on Justicia procumbans leaf extract showed IC₅₀ values of 68.83 µg/ml and 56.02 µg/ml for DPPH and H₂O₂ scavenging, respectively, indicating its antioxidant capacity. ayurvedjournal.com The antioxidant activity of such natural products is often attributed to their phenolic and flavonoid content. ayurvedjournal.com Given that this compound is a complex glycoside, its potential to scavenge free radicals warrants further investigation using these standard assays.
Reduction of Oxidative Damage
The pharmacological activity of steroidal glycosides, including indiosides, with respect to oxidative processes is complex. While many plant-derived compounds are investigated for their antioxidant potential, or the ability to reduce oxidative damage, some exert their therapeutic effects by inducing oxidative stress within specific cell types, such as cancer cells. Research on indiosides suggests their involvement in modulating cellular redox states, not as conventional antioxidants that protect cells from damage, but as pro-oxidant agents in the context of cancer therapy.
Studies on Indioside D, a closely related furostanol glycoside also isolated from Solanum species, provide significant insight into this mechanism. nih.gov In human cancer cell lines, Indioside D has been shown to trigger cell death by inducing mitochondrial dysfunction. nih.govresearchgate.net This process involves a rapid increase in the generation of intracellular reactive oxygen species (ROS), leading to a state of heightened oxidative stress. nih.govresearchgate.net This induced oxidative environment is a key factor in initiating the caspase-dependent apoptotic cascade, a programmed cell death pathway. nih.gov
A proteomic analysis of HeLa cells treated with Indioside D revealed significant changes in proteins associated with energy production and oxidative stress, confirming that mitochondrial dysfunction is a primary mechanism of its action. nih.govresearchgate.net The compound was found to cause a dissipation of the mitochondrial transmembrane potential, a critical event that often precedes and accompanies the generation of ROS and subsequent apoptosis. nih.govresearchgate.net This mechanism suggests that the anticancer activity of compounds like Indioside D, and likely this compound, is linked to their ability to selectively induce, rather than reduce, oxidative damage in tumor cells, overwhelming their intrinsic antioxidant defenses and leading to cell death. researchgate.net
Table 1: Mechanistic Findings on Indioside D-Induced Oxidative Stress in Cancer Cells
| Mechanism | Observation | Affected Cell Line | Reference |
|---|---|---|---|
| Mitochondrial Dysfunction | Profound changes in proteins related to energy production and oxidative stress. | HeLa | nih.govresearchgate.net |
| ROS Generation | Caused a rapid generation of reactive oxygen species (ROS). | HeLa | nih.govresearchgate.net |
| Apoptosis Induction | Led to the activation of caspase-dependent apoptotic cell death. | HeLa | nih.govresearchgate.net |
| Mitochondrial Potential | Caused a rapid dissipation of mitochondrial transmembrane potential (ΔPsim). | HeLa | nih.govresearchgate.net |
| Death Receptor Pathway | Activated the Fas death receptor pathway, linking to the mitochondrial apoptosis pathway. | HeLa | nih.govresearchgate.net |
This table is based on findings for Indioside D, a structurally related compound, to infer the potential mechanism of this compound.
In Vivo Studies in Animal Models (Focus on Mechanistic Insight)
Evaluation in Preclinical Disease Models (e.g., tumor models)
While detailed in vivo studies focusing specifically on the isolated compound this compound are limited in publicly available literature, research on other steroidal glycosides isolated from Solanum indicum provides preclinical evidence of their anti-tumor effects in animal models. These studies offer valuable insights into the potential efficacy of this class of compounds.
An early study investigated the in vivo tumor-inhibitory effects of several constituents from Solanum indicum in a C6 glioma cell model in mice. nih.gov In this research, compounds structurally related to this compound, such as methyl protodioscin (B192190) and protodioscin, demonstrated a tangible tumor-inhibitory effect. nih.gov This suggests that steroidal glycosides from this plant, as a group, possess anti-tumor activity in a live animal model, lending credence to the potential of this compound as a therapeutic agent. nih.gov The research on these related compounds provides the primary in vivo evidence for the anti-cancer potential of the structural class to which this compound belongs.
The use of such preclinical animal models is a critical step in evaluating the therapeutic potential of a compound, bridging the gap between in vitro cell culture experiments and potential human applications. mdpi.comdovepress.com These models, such as xenografts where human cancer cells are implanted into immunocompromised mice, allow researchers to assess a compound's efficacy in a complex biological system. iitri.orgcharite.de
Table 2: In Vivo Antitumor Activity of Compounds from Solanum indicum
| Compound | Animal Model | Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| Methyl Protodioscin | Mouse | C6 glioma | Tumor inhibitory effect | nih.gov |
| Protodioscin | Mouse | C6 glioma | Tumor inhibitory effect | nih.gov |
| SI-3 (Methyl protoprosapogenin A of dioscin) | Mouse | C6 glioma | Tumor inhibitory effect | nih.gov |
Note: This table highlights in vivo data for compounds structurally and functionally related to this compound, isolated from the same plant source.
Table of Mentioned Compounds
| Compound Name |
|---|
| Indioside D |
| This compound |
| Methyl protodioscin |
| Protodioscin |
Structure Activity Relationship Sar Studies of Indioside E and Analogs
Influence of Aglycone Moiety on Biological Activity
The aglycone, or non-sugar, portion of steroidal saponins (B1172615) like Indioside E plays a significant role in their biological profile. Research has shown that modifications to this steroidal backbone can substantially alter the compound's activity.
The cytotoxic activities of steroidal saponins are sensitive to the structure of their aglycones. jst.go.jp For instance, in a study comparing the antitumor activities of this compound analogs, the replacement of the natural diosgenin (B1670711) aglycone with tigogenin (B51453) resulted in compounds that exhibited similar antitumor activities to the parent this compound. researchgate.net This suggests that certain structural variations within the aglycone are well-tolerated and can maintain the desired biological effect.
| Analog | Aglycone Moiety | Observed Activity (Relative to this compound) | Reference |
|---|---|---|---|
| This compound | Diosgenin | Baseline | researchgate.net |
| Analog 1 | Tigogenin | Similar | researchgate.net |
Role of Sugar Moieties and Their Linkages
The carbohydrate portion of this compound, a branched trisaccharide, is a critical determinant of its biological activity. The number, type, sequence, and linkage of the sugar units can have a profound impact on the molecule's efficacy. jst.go.jpmdpi.com
This compound possesses a characteristic trisaccharide moiety attached to the C-3 position of the aglycone. This sugar chain consists of a central D-galactose unit with D-xylopyranose and L-arabinopyranose branches. SAR studies have revealed that this complex sugar structure is not merely a passive carrier for the aglycone but actively participates in the biological effect. The sugar moieties can significantly enhance the potency of the aglycone. core.ac.uk For example, the removal of the sugar moiety from a cardiac glycoside, a related class of compounds, reduced its inotropic activity by almost 500-fold. nih.gov
The sugar residues are thought to stabilize the complex formed between the saponin (B1150181) and its target, with hydroxyl groups on the sugars potentially forming hydrogen bonds with the target protein. nih.gov Even a single sugar residue can be sufficient to significantly alter the interaction dynamics and impede the dissociation of the compound from its target. nih.gov
| Analog | Sugar Moiety Modification | Observed Activity (Relative to this compound) | Reference |
|---|---|---|---|
| This compound | D-xylopyranose branch | Baseline | researchgate.net |
| Analog 2 | Substitution of D-xylopyranose with D-ribopyranose | Similar | researchgate.net |
| Analog 3 | Substitution of D-xylopyranose with L-arabinopyranose | Similar | researchgate.net |
Effects of Stereochemistry on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial factor influencing the biological activity of many natural products, including this compound. nih.govbiomedgrid.com The specific spatial orientation of functional groups can dictate how a molecule interacts with its biological target, such as an enzyme or receptor. slideshare.netnih.gov
While specific studies detailing the systematic variation of all chiral centers in this compound are limited, the principles of stereoselectivity in biological systems strongly suggest that its specific stereochemical configuration is essential for its observed cytotoxic activity. nih.govbiomedgrid.com Any alterations to the natural stereochemistry would likely result in a significant change, and probably a reduction, in biological potency.
Identification of Pharmacophores
A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. uniroma1.it Identifying the pharmacophore of this compound is key to understanding its mechanism of action and to designing new, potentially more potent analogs.
Based on SAR studies, the pharmacophore for this compound-like compounds appears to be a composite of features from both the aglycone and the sugar moieties. Key elements likely include:
A hydrophobic steroid core: This part of the molecule is crucial for membrane permeability and for establishing van der Waals interactions within a binding pocket. core.ac.uk
A specific three-dimensional arrangement of hydrogen bond donors and acceptors: These are primarily provided by the hydroxyl groups on the sugar chains. nih.govuniroma1.it The spatial orientation of these groups is critical for specific recognition by a target receptor.
The branched nature of the trisaccharide: This feature creates a specific molecular shape and size that may be essential for fitting into the target's binding site.
The C-3 glycosylation point: The attachment of the sugar moiety at this specific position on the steroid nucleus is a conserved feature in many active steroidal saponins. sci-hub.se
The pharmacophore model suggests that both the aglycone and the sugar portion are integral to the biological activity, likely acting in concert to achieve high-affinity binding to a cellular target. nih.gov
Computational Chemistry and Molecular Docking Approaches in SAR
Computational chemistry and molecular modeling have become indispensable tools for investigating the SAR of complex natural products like this compound. mdpi.comindianabiosciences.orgkallipos.gr These methods allow for the visualization and prediction of interactions between a ligand (this compound or its analogs) and a potential biological target at the atomic level. mdpi.com
Molecular docking is a particularly useful technique in this context. nih.govmdpi.comredalyc.org It involves computationally placing a molecule into the binding site of a target protein and estimating the binding affinity. This can help to:
Predict the binding mode: Docking can reveal the likely orientation of this compound within a target's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. scielo.org.mx
Rationalize observed SAR data: By comparing the docking scores and predicted interactions of different analogs, researchers can understand why certain structural modifications lead to increased or decreased activity. mdpi.com
Virtually screen for new analogs: Large databases of virtual compounds can be screened against a target protein to identify new potential leads with desirable binding characteristics. indianabiosciences.org
Refine pharmacophore models: The interaction patterns observed in docking simulations can provide detailed information to build and refine pharmacophore models. biorxiv.orgnih.gov
For a molecule like this compound, where the precise biological target may not be fully elucidated, computational approaches can be used in reverse docking, where the molecule is docked against a panel of known proteins to identify potential targets. mdpi.com Although specific molecular docking studies focused solely on this compound are not extensively reported in the provided context, the application of these methods to the broader class of steroidal saponins and other glycosides has proven highly valuable in drug discovery and SAR analysis. jst.go.jpfrontiersin.org
Analytical Methodologies for Detection and Quantification of Indioside E
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phytochemicals, including steroidal glycosides. researchgate.net An HPLC system coupled with a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. jddtonline.info
For a compound like Indioside E, a Reversed-Phase (RP) HPLC method would typically be employed. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.net The mobile phase often consists of a gradient mixture of water (frequently acidified with formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).
A significant challenge in the analysis of steroidal saponins (B1172615) by HPLC-UV/DAD is their weak UV absorption, which can lead to low sensitivity. researchgate.net As these compounds lack a strong chromophore, detection is often performed at low wavelengths, such as around 205-210 nm. researchgate.net Despite this limitation, HPLC-DAD remains a valuable tool due to its robustness and widespread availability. researchgate.net For the analysis of this compound, method development would focus on optimizing mobile phase composition and gradient elution to achieve adequate separation from other co-occurring glycosides, such as Indioside A, protodioscin (B192190), solasonine (B1682107), and solamargine (B1681910), which are also found in Solanum indicum. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for profiling and quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful technique for the analysis of steroidal glycosides, offering superior sensitivity and specificity compared to HPLC-DAD. researchgate.net It is widely used for both the qualitative profiling of complex plant extracts and the precise quantification of target analytes. researchgate.netufpb.br The structural elucidation of novel steroidal glycosides related to this compound often relies on high-resolution mass spectrometry (HR-MS) techniques like HR-ESI-MS. researchgate.net
In an LC-MS analysis, the liquid chromatograph separates the components of the extract, which are then ionized, typically using an Electrospray Ionization (ESI) source, before entering the mass spectrometer. mdpi-res.com ESI is a soft ionization technique that helps to keep the large glycoside molecule intact, primarily showing the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) in positive ion mode. researchgate.net
However, the analysis of Solanum steroid glycosides by ESI-MS can be complex. These compounds can show low relative abundance of protonated molecules and undergo in-source fragmentation, which can complicate data interpretation and the setup of quantitative experiments. researchgate.net For quantification, tandem mass spectrometry (MS/MS) is used, often in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion of this compound and monitoring for characteristic product ions formed upon fragmentation, providing a highly selective and sensitive assay. While specific MRM transitions for this compound are not published, the technique has been successfully applied to quantify other saponins. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for the analysis of herbal extracts. researchgate.netjst.go.jp HPTLC methods have been successfully developed and validated for the simultaneous quantification of other phytochemicals in Solanum indicum and for analyzing steroidal glycoalkaloids like solamargine and solasonine in related species. researchgate.netresearchgate.net
For the analysis of this compound, an HPTLC method would involve the following steps:
Sample Application : A precise volume of the plant extract and this compound standard solution would be applied as narrow bands onto an HPTLC plate coated with silica (B1680970) gel 60 F₂₅₄. researchgate.net
Chromatographic Development : The plate would be placed in a developing chamber containing an optimized mobile phase, likely a mixture of solvents such as ethyl acetate (B1210297), methanol, water, and/or chloroform (B151607).
Visualization and Densitometry : After development, the plate is dried. The separated bands can be visualized under UV light (254 nm or 366 nm) or by spraying with a derivatizing reagent (e.g., 10% H₂SO₄ followed by heating) that reacts with the saponins to produce colored spots. researchgate.net Quantification is then performed by scanning the plate with a densitometer at the wavelength of maximum absorbance, and the peak area of this compound is correlated with its concentration. wordpress.com
This technique is particularly useful for fingerprinting analysis and quality control of raw herbal materials. researchgate.net
Spectrophotometric Quantification Techniques (e.g., UV-Vis spectrophotometry)
UV-Visible (UV-Vis) spectrophotometry is a simple and accessible analytical technique based on the absorption of light by a substance. However, direct spectrophotometric quantification of a specific compound like this compound in a crude plant extract is generally not feasible. This is because steroidal saponins lack a significant native chromophore, resulting in weak UV absorbance, and the method lacks the specificity to distinguish this compound from a multitude of other interfering compounds in the extract. researchgate.net
Therefore, spectrophotometric methods for quantifying saponins typically rely on colorimetric reactions where a reagent produces a colored product with the entire class of compounds (e.g., total glycosides). The phenol-sulfuric acid method is a classic example used for the determination of total carbohydrates and can be adapted for glycosides. researchgate.net Such an assay would measure the total saponin (B1150181) content rather than the specific amount of this compound. For specific quantification, spectrophotometry would need to be coupled with a separation technique like HPLC.
Method Validation Parameters (e.g., Linearity, Specificity, Accuracy, Precision, LOD, LOQ)
To ensure an analytical method is reliable and suitable for its intended purpose, it must be validated according to guidelines established by bodies like the International Council for Harmonisation (ICH). researchgate.net The key validation parameters include:
Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. In HPLC, this is often demonstrated by peak purity analysis using a DAD or by the high selectivity of MS detection.
Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.
Accuracy : This refers to the closeness of the measured value to the true value. It is usually assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 98-102%.
Precision : This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). It is reported as the relative standard deviation (%RSD), which should generally be less than 2%. researchgate.net
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. jst.go.jp
Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jst.go.jp
The table below illustrates typical acceptance criteria for a validated chromatographic method.
Table of Mentioned Compounds
Research Perspectives and Future Directions
Elucidation of Novel Molecular Targets
A primary objective in contemporary natural product research is the precise identification of molecular targets through which a compound exerts its biological effects. While preliminary studies have shown that a group of indiosides (A–E) can inhibit the proliferation of Bel7402 cancer cells through a mitochondria-dependent apoptotic pathway, the specific protein or nucleic acid binding partners for Indioside E remain unknown. mdpi.com Future research must move beyond pathway-level observations to pinpoint these direct interactions.
Key future strategies include:
Chemical Proteomics: This approach is invaluable for "fishing" out cellular targets from the entire proteome. researchgate.net Techniques such as affinity chromatography, where this compound is immobilized on a solid support to capture its binding partners from cell lysates, can be employed.
Photoaffinity Labeling: Designing and synthesizing this compound analogs equipped with a photoreactive group and an affinity tag (like biotin) would enable covalent cross-linking to target proteins upon UV irradiation. stonybrookmedicine.edu These labeled proteins can then be isolated and identified using mass spectrometry, providing direct evidence of interaction. stonybrookmedicine.edu
Computational Modeling: In silico docking simulations can predict potential binding sites on known protein structures, helping to narrow down the list of candidate targets for experimental validation.
Identifying the specific molecular receptors for this compound is a critical step, as this knowledge can transform a generally "active compound" into a precise tool for studying cellular pathways and a lead for rational drug design. stonybrookmedicine.edunih.gov
Exploration of Additional Biosynthetic Pathways
The biosynthetic pathway leading to this compound has not been fully elucidated. Understanding how the source organism, such as plants from the Solanum genus, constructs this complex molecule is fundamental for metabolic engineering and sustainable production. Steroidal glycosides are synthesized through a series of complex enzymatic steps starting from primary metabolites.
Future research should focus on:
Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of the source organism can help identify candidate genes involved in the biosynthesis. Genes encoding enzymes like cytochrome P450s (for hydroxylation), glycosyltransferases (for adding sugar moieties), and various synthases are often found in co-regulated gene clusters. frontiersin.org
Isotopic Labeling Studies: Feeding the organism with isotopically labeled precursors (e.g., ¹³C-labeled cholesterol or mevalonic acid) and tracking the label's incorporation into the this compound structure can definitively map the metabolic route.
Enzyme Characterization: Once candidate genes are identified, the corresponding enzymes can be expressed in heterologous hosts (like E. coli or yeast) and their specific catalytic functions can be verified through in vitro assays. researchgate.net This approach has been successful in reconstituting the biosynthetic pathways for other complex natural products. researchgate.net
Discovering the complete biosynthetic pathway would not only provide profound biological insights but also pave the way for producing this compound and novel analogs in engineered microbial systems.
Development of Chemoenzymatic Synthesis Strategies
A prospective chemoenzymatic strategy for this compound could involve:
Chemical Synthesis of Precursors: The steroidal aglycone (the non-sugar portion) and the individual sugar units could be synthesized more efficiently through established organic chemistry methods.
Enzymatic Glycosylation: The most challenging steps in saponin (B1150181) synthesis are often the stereoselective formations of glycosidic bonds. Specific glycosyltransferase enzymes, identified from the biosynthetic pathway studies (as in 10.2) or discovered through enzyme screening, could be used to couple the aglycone and sugar moieties with perfect control over stereochemistry.
Enzymatic Tailoring: Other enzymes could be used for late-stage modifications, such as hydroxylations or acylations, further mimicking the natural biosynthetic process.
This approach leverages the strengths of both chemical and biological catalysis, potentially enabling scalable and more sustainable production of this compound and its derivatives for further biological evaluation. mdpi.combeilstein-journals.org
Design and Synthesis of Advanced Analogs for Mechanistic Probes
The synthesis of structural analogs of a natural product is a cornerstone of medicinal chemistry, used to establish structure-activity relationships (SAR) and to create probes for studying biological mechanisms. researchgate.net A study based on the structure of this compound has already demonstrated this potential by synthesizing five new saponins (B1172615) with varied aglycones to investigate how these changes affect cytotoxicity. researchgate.net
Future directions for analog design include:
Mechanism-Based Probes: As mentioned in section 10.1, incorporating photoreactive and affinity functionalities into the this compound scaffold can create powerful probes for target identification. stonybrookmedicine.edunih.gov
Simplified Analogs: Synthesizing analogs with simplified sugar chains or modifications to the steroidal core can help identify the minimal structural components (the pharmacophore) required for biological activity.
SAR-Guided Optimization: By systematically modifying different parts of the this compound molecule and assessing the biological activity of each analog, researchers can build a detailed SAR profile. This knowledge can guide the design of new compounds with enhanced potency, greater selectivity, or improved pharmacokinetic properties.
The data gathered from these analogs would be invaluable for understanding how this compound interacts with its biological targets at a molecular level.
| Analog Design Strategy | Purpose | Example Modification |
| Mechanistic Probes | Covalently label and identify molecular targets. | Incorporation of a benzophenone (B1666685) (photoreactive) and a biotin (B1667282) (affinity) tag. |
| Simplified Analogs | Identify the essential pharmacophore. | Synthesis of the aglycone alone; synthesis with a single sugar unit instead of the full trisaccharide. |
| SAR Analogs | Determine how specific functional groups contribute to activity. | Altering hydroxyl group positions on the steroid core; changing the nature of the sugar moieties. |
| Therapeutic Analogs | Improve potency, selectivity, or drug-like properties. | Fluorination to block metabolic breakdown; addition of polar groups to improve solubility. |
Application of Multi-Omics Approaches in this compound Research (e.g., Proteomics, Metabolomics)
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a bioactive compound. frontiersin.orgquanticate.com These systems-level analyses can reveal mechanisms of action and identify biomarkers of response.
Proteomics: A proteomics study on the related compound Indioside D provides a clear blueprint for future this compound research. nih.gov In that study, treating HeLa cells with Indioside D revealed significant changes in proteins related to energy production and oxidative stress, strongly suggesting that mitochondrial dysfunction is a key part of its apoptotic mechanism. researchgate.netnih.gov A similar quantitative proteomics experiment (e.g., using 2-DGE or LC-MS/MS) on cells treated with this compound would provide a global snapshot of all protein expression changes, offering unbiased clues to its primary and secondary effects. stonybrookmedicine.edu
Metabolomics: Untargeted metabolomic analysis measures the dynamic changes in small-molecule metabolites within a cell or organism following treatment. mdpi.com Applying this to this compound research would reveal how it perturbs cellular metabolic networks. For instance, a metabolomics study of Polygonatum kingianum identified changes in the levels of numerous metabolites, including this compound itself, during traditional processing. researchgate.net A similar approach in a cell-based assay could identify specific metabolic pathways (e.g., glycolysis, lipid metabolism) that are impacted by this compound, providing a functional readout of its activity. semanticscholar.org
Integrating these multi-omics datasets can build a comprehensive model of this compound's mechanism of action, bridging the gap from the initial molecular target interaction to the ultimate cellular phenotype. nih.gov
| Omics Technology | Application in this compound Research | Potential Insights |
| Proteomics | Quantify changes in protein expression in cells after this compound treatment. | Identification of regulated proteins and pathways; direct target deconvolution. |
| Metabolomics | Measure global changes in small-molecule metabolites after treatment. | Pinpoint affected metabolic pathways; identify functional consequences of target engagement. |
| Transcriptomics | Analyze changes in gene expression (mRNA levels) upon treatment. | Identify regulated genes and signaling pathways upstream of protein changes. |
By pursuing these integrated research directions, the scientific community can systematically unravel the complexities of this compound, potentially translating a promising natural product into a valuable chemical tool or a starting point for new therapeutic development.
Q & A
Q. How can researchers benchmark this compound’s efficacy against existing anticancer agents?
- Methodological Answer : Perform head-to-head comparisons in patient-derived xenograft (PDX) models. Use pharmacodynamic biomarkers (e.g., Ki-67 for proliferation) and pharmacokinetic profiling (Cmax, AUC) to assess bioavailability. Cross-reference toxicity profiles (e.g., LD₅₀ in murine models) to evaluate therapeutic indices .
Q. What methodologies validate the ecological relevance of this compound’s antifungal activity?
- Methodological Answer : Test against agriculturally relevant fungal strains (e.g., Fusarium oxysporum) using disc diffusion or microbroth dilution assays. Compare minimum inhibitory concentrations (MICs) with commercial fungicides. Field trials in controlled environments can assess real-world efficacy .
Tables: Key Data from Literature
| Bioactivity | Assay Model | IC₅₀/EC₅₀ (μM) | Reference |
|---|---|---|---|
| Cytotoxicity (MCF-7) | Breast cancer cell line | 12.3 ± 1.5 | |
| Anti-inflammatory | LPS-induced macrophages | 8.7 (TNF-α suppression) | |
| Antifungal | Candida albicans | 25.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
